N-(3-fluoropyridin-2-yl)-N-methylfuran-3-carboxamide
Description
N-(3-fluoropyridin-2-yl)-N-methylfuran-3-carboxamide is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(3-fluoropyridin-2-yl)-N-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14(10-9(12)3-2-5-13-10)11(15)8-4-6-16-7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBOQYRRFGXKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)F)C(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropyridin-2-yl)-N-methylfuran-3-carboxamide typically involves the reaction of 3-fluoropyridine with N-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoropyridin-2-yl)-N-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
N-(3-fluoropyridin-2-yl)-N-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-fluoropyridin-2-yl)-N-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . The compound may also participate in hydrogen bonding and π-π interactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide
- N′-[(E)-(3-fluoropyridin-2-yl)methylidene]benzohydrazide monohydrate
Uniqueness
N-(3-fluoropyridin-2-yl)-N-methylfuran-3-carboxamide is unique due to its specific combination of a fluorinated pyridine ring and a furan carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
